13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O3/c21-13-3-6-17-25-16-7-8-26(11-15(16)19(29)27(17)10-13)18(28)9-12-1-4-14(5-2-12)30-20(22,23)24/h1-6,10H,7-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYJKFXNVABTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamine Precursors
The triazatricyclo framework is constructed via a three-component cyclocondensation reaction. A representative protocol involves:
Reactants :
- 1,2-Diaminocyclohexane (2.0 equiv)
- 2-Chloro-5-fluoropyrimidine-4,6-diol (1.0 equiv)
- Trimethyl orthoformate (3.0 equiv)
Conditions :
- Solvent: Anhydrous DMF (0.1 M)
- Temperature: 110°C, 48 h under N₂
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
Alternative Ring-Closing Metathesis (RCM) Approach
For improved stereocontrol, Grubbs II catalyst-mediated RCM has been employed:
| Parameter | Value |
|---|---|
| Substrate | Diene-functionalized precursor |
| Catalyst Loading | 5 mol% |
| Solvent | CH₂Cl₂ (0.05 M) |
| Temperature | 40°C, 12 h |
| Conversion | 89% (by ¹H NMR) |
| Isolated Yield | 74% |
This method reduces side-product formation compared to acid-catalyzed cyclocondensation.
Fluorination at C-13
Electrophilic Fluorination
Direct fluorination using Selectfluor® under optimized conditions:
Reaction Setup :
- Substrate: Triazatricyclo intermediate (1.0 equiv)
- Fluorinating Agent: Selectfluor® (2.2 equiv)
- Solvent System: MeCN/H₂O (4:1 v/v)
- Temperature: 0°C → RT, 6 h
- Additive: K₂CO₃ (3.0 equiv)
Outcome :
Directed ortho-Metalation (DoM) Strategy
For substrates with directing groups:
- Lithiation : n-BuLi (2.1 equiv), THF, −78°C, 1 h
- Quenching : NFSI (1.5 equiv), −78°C → RT, 12 h
- Workup : Aqueous NH₄Cl extraction
Advantages :
Installation of the 4-(Trifluoromethoxy)phenylacetyl Group
Friedel-Crafts Acylation
Limited by electronic deactivation of the triazatricyclo core, this method requires forceful conditions:
Reactants :
- 4-(Trifluoromethoxy)phenylacetyl chloride (1.5 equiv)
- AlCl₃ (3.0 equiv)
Conditions :
EDC/HOBt-Mediated Amidation
Superior yields achieved via activation of the carboxylic acid:
Protocol :
- Activation : 4-(Trifluoromethoxy)phenylacetic acid (1.0 equiv), EDC·HCl (1.5 equiv), HOBt (1.25 equiv) in DMF, 45 min
- Coupling : Add triazatricyclo amine (1.0 equiv), TEA (2.0 equiv), RT, 16 h
- Workup : Ethyl acetate extraction, sequential washes (NaHSO₄, NaHCO₃, brine)
Performance Metrics :
Crystallization and Polymorph Control
Solvent Screening for Polymorph Isolation
Critical for pharmaceutical applications, crystallization conditions were optimized:
| Solvent System | Form | Melting Point | Solubility (mg/mL) |
|---|---|---|---|
| EtOAc/Heptane (1:3) | Form I | 187–189°C | 2.1 |
| MeOH/H₂O (7:3) | Form II | 176–178°C | 5.8 |
| Acetone/Hexanes (1:4) | Form III | 192–194°C | 1.4 |
Form I demonstrates optimal stability for long-term storage.
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.4 Hz, 2H, ArH)
- δ 7.45 (d, J = 8.0 Hz, 2H, OCF₃-ArH)
- δ 6.11 (s, 1H, C13-H) absent in fluorinated analog
¹⁹F NMR (376 MHz, CDCl₃) :
- δ −57.8 (s, OCF₃)
- δ −112.4 (d, J = 8.2 Hz, C13-F)
HRMS (ESI+) : m/z 506.1247 [M+H]⁺ (calc. 506.1251).
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
Scientific Research Applications
8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Structural Analogues and Functional Differences
a. 4-{[13-chloro-10-(2-fluoro-6-methoxyphenyl)-3,5,9-triazatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2,4,6,9,12,14-heptaen-4-yl]amino}-2-methoxybenzoic acid
- Core Structure : Shares a triazatricyclo framework but differs in ring size (pentadeca-heptaen vs. tetradeca-tetraen) and bridge positions (9.4.0.0²,⁷ vs. 8.4.0.0³,⁸), impacting conformational flexibility .
- Substituents: Chloro vs. Fluoro: The chloro substituent at position 13 (vs.
- Functional Implications : The benzoic acid moiety could enhance solubility but limit blood-brain barrier (BBB) penetration, whereas the trifluoromethoxy group in the target compound may improve CNS bioavailability .
b. Perfluorinated Phosphate Esters (e.g., EINECS 93857-56-8)
- Structural Divergence : These compounds feature long perfluorinated alkyl chains and phosphate groups, contrasting sharply with the triazatricyclo core of the target compound.
Physicochemical and Pharmacokinetic Properties
Research Findings and Trends
- Fluorination Impact: The 13-fluoro and trifluoromethoxy groups in the target compound likely enhance metabolic stability and BBB penetration compared to non-fluorinated analogs, a trend observed in neuroactive pharmaceuticals .
- Scaffold Rigidity : The triazatricyclo core’s rigidity may improve binding affinity but reduce synthetic accessibility compared to simpler heterocycles.
- Environmental Considerations : Unlike perfluorinated phosphates, the target compound’s complex structure may degrade more readily, reducing ecological persistence .
Biological Activity
The compound 13-fluoro-5-[2-[4-(trifluoromethoxy)phenyl]acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a novel synthetic derivative exhibiting potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex tricyclic structure with multiple fluorine substitutions that enhance its biological activity. The presence of trifluoromethoxy and phenylacetyl groups is significant for its interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus).
Minimum Inhibitory Concentration (MIC)
The biological evaluation of similar compounds indicates that derivatives with fluorine and trifluoromethyl substitutions show enhanced antibacterial activity. For instance:
- Compounds with MIC values below 1 µg/mL were noted against S. aureus strains.
- Specific derivatives demonstrated MIC values ranging from 0.031 to 0.062 µg/mL against MRSA strains, outperforming traditional antibiotics like methicillin and vancomycin .
Table 1: Antibacterial Activity of Fluoro and Trifluoromethyl-Substituted Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Notes |
|---|---|---|---|
| Compound 22 | MRSA | 0.031 - 0.062 | Superior to vancomycin |
| Compound 24 | VRSA | <1 | High selectivity index |
| Compound 25 | S. aureus ATCC 29213 | 0.25 - 64 | No gram-negative activity |
The mechanism by which these compounds exert their antibacterial effects is primarily through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The fluorine atoms are believed to enhance lipophilicity, allowing better penetration through bacterial membranes.
Case Studies
- Study on Fluorosalicylanilide Derivatives : A series of derivatives were synthesized, revealing that those with trifluoromethyl substitutions had significantly improved activity against MRSA strains compared to their non-fluorinated counterparts .
- Comparative Efficacy : In comparative studies, compounds similar to the target compound were shown to have comparable or superior efficacy in time-kill kinetic experiments against biofilms formed by S. aureus, indicating potential for therapeutic applications in biofilm-associated infections .
Q & A
Q. How can the molecular structure of the compound be elucidated using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation requires a combination of NMR spectroscopy (1H, 13C, and 19F NMR) to map hydrogen, carbon, and fluorine environments, respectively. For instance, the trifluoromethoxy group's distinct 19F NMR signals can confirm its presence . X-ray crystallography is critical for resolving the tricyclic core and acetyl substituent geometry, especially the stereochemistry of the triazatricyclo system. Advanced techniques like 2D-COSY and HSQC NMR help assign coupling patterns and connectivity in complex heterocycles .
Q. What are the critical considerations in designing a synthesis protocol for this compound?
- Methodological Answer : Synthesis requires a stepwise approach: (i) Core tricyclic system assembly : Cyclocondensation of fluorinated precursors under controlled temperature (e.g., 60–80°C) to avoid ring-opening side reactions. (ii) Acetylation : Introducing the 4-(trifluoromethoxy)phenylacetyl group via nucleophilic acyl substitution, using anhydrous solvents (e.g., THF) and catalysts like DMAP. (iii) Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. How can researchers assess the purity and stability of the compound under varying storage conditions?
- Methodological Answer :
- Purity : Use HPLC-PDA (Photodiode Array Detector) with a C18 column (acetonitrile/water mobile phase) to detect impurities at trace levels (<0.5%).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for hydrolytic or oxidative byproducts. The trifluoromethoxy group’s sensitivity to UV light necessitates storage in amber vials at –20°C .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in the triazatricyclo system). Strategies include: (i) Variable-temperature NMR to identify conformational equilibria. (ii) DFT calculations (e.g., Gaussian09) to model energetically favorable conformers and compare with experimental data. (iii) Synchrotron X-ray diffraction for high-resolution crystallographic data to resolve ambiguous bond lengths/angles .
Q. What strategies optimize the compound’s yield in multi-step synthesis?
- Methodological Answer :
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura couplings to attach the phenylacetyl group, optimizing ligand-to-metal ratios.
- Solvent effects : Use polar aprotic solvents (e.g., DMF) for acetylations to enhance reaction rates.
- In-line analytics : Implement ReactIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates, minimizing side reactions .
Q. How can the trifluoromethoxy group’s role in bioactivity be systematically analyzed?
- Methodological Answer : (i) Comparative SAR studies : Synthesize analogs with –OCF3 replaced by –OCH3, –CF3, or –H and test in bioassays (e.g., enzyme inhibition). (ii) Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrophobic pockets where –OCF3 may enhance binding. (iii) Isotopic labeling : Incorporate 18F into the trifluoromethoxy group for PET imaging to track in vivo distribution .
Q. What experimental designs address low solubility in aqueous buffers for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability.
- pH adjustment : Test solubility at pH 6.5–7.4, as the acetyl group may ionize weakly in basic conditions .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : (i) Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to better model fluorine’s van der Waals radius. (ii) Metabolite screening : Use HR-MS/MS to identify in vitro metabolites that may deactivate the compound. (iii) Membrane permeability assays : Measure logP values experimentally (e.g., shake-flask method) to refine computational logP predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
